8-Methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 129961-74-6 . It is part of the larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which have garnered attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .Molecular Structure Analysis
The molecular structure of 8-Methyl-1,2,3,4-tetrahydroisoquinoline can be represented by the InChI Code: 1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse. These compounds have been synthesized for various therapeutic activities, with noticeable success in drug discovery for cancer and central nervous system disorders .Physical And Chemical Properties Analysis
8-Methyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 147.22 . More detailed physical and chemical properties may be available from specific product datasheets or material safety data sheets.Scientific Research Applications
Therapeutic Potential
8-Methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives have shown significant potential in various therapeutic areas. They have been synthesized for diverse therapeutic activities, particularly in cancer and CNS drug discovery. Their role in treating infectious diseases like malaria, tuberculosis, HIV, HSV-infection, and leishmaniasis has also been explored. These derivatives may serve as novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective Effects
1-Methyl-1,2,3,4-tetrahydroisoquinoline, a specific THIQ derivative, is identified as a potential endogenous anti-parkinsonism agent. It has demonstrated significant neuroprotective effects, especially in treating Parkinson's disease. Studies have shown its ability to protect dopaminergic neurons and its effectiveness against various neurotoxins (Kotake et al., 2005).
Anticancer Properties
THIQ derivatives, including 8-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their anticancer properties. Research shows promising results in synthesizing analogs with modifications that exhibit potent cytotoxicity against various cancer cell lines, offering potential as new anticancer agents (Redda et al., 2010).
Synthesis and Characterization
Research on the synthesis and characterization of THIQ derivatives, including 8-methyl-1,2,3,4-tetrahydroisoquinoline, is a significant area of study. Novel synthetic methods and improvements in the synthesis process have been reported, enhancing the feasibility and efficiency of producing these compounds (Song Hong-rui, 2011).
Safety And Hazards
Future Directions
The future directions for the study of 1,2,3,4-tetrahydroisoquinoline analogs are promising. They may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .
properties
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUSUNKYIGBDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568602 | |
Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
129961-74-6 | |
Record name | 8-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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